Vinyl chloroformate
Overview
Description
Vinyl chloroformate is a monomer that can be polymerized to form poly(vinyl chloroformate), a polymer with potential applications in various fields due to its ability to undergo chemical modifications. The polymerization of vinyl chloroformate can be achieved using free-radical initiators, particularly peroxydicarbonates, which lead to high molecular weight polymers with good yields . The structure of vinyl chloroformate polymers has been characterized using spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy .
Synthesis Analysis
The synthesis of vinyl chloroformate-based polymers involves free-radical polymerization mechanisms. Peroxydicarbonates are found to be effective initiators for this process, especially when carried out in bulk or in methylene chloride solution at 35°C . Additionally, the synthesis of fluorinated, chlorinated, and deuterated vinyl carbonates has been explored, with vinyl chloroformate reacting with corresponding alcohols under the influence of ultraviolet light to yield polycarbonates .
Molecular Structure Analysis
Vinyl chloroformate has been confirmed to have a planar structure through high-resolution microwave rotational spectra and ab initio calculations. Studies have also measured naturally abundant isotopologs with single substitutions of various isotopes, providing detailed information on the molecular structure and quadrupole coupling constants .
Chemical Reactions Analysis
Chemical modifications of poly(vinyl chloroformate) have been extensively studied. These modifications involve reactions with compounds containing labile hydrogen atoms such as amines, alcohols, phenols, and with potassium cyanide under convenient conditions to achieve good substitution yields and soluble modified polymers . The degradation mechanism of poly(vinyl chloride), which is closely related to vinyl chloroformate, involves complex chain dehydrochlorination processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of vinyl chloroformate and its polymers are influenced by the polymerization and modification processes. The thermal stability of poly(vinyl chloride) can be improved through radical copolymerization with various vinyl monomers and graft copolymerizations, which also enhance the physical properties . The thermal degradation of PVC, which shares structural similarities with poly(vinyl chloroformate), occurs through a series of molecular concerted reactions at low and moderate temperatures . The glass transition temperatures (Tg) of polycarbonates synthesized from vinyl chloroformate derivatives are positioned between those of polyacrylates and polymethacrylates with the same substituents .
Scientific Research Applications
Catalysis and Reaction Efficiency : A study by Qian and Quan (2015) explored the telomerization of vinyl chloride with chloroform, using a ferrous chloride-dimethylacetamide system under ultrasonic conditions. This approach significantly improved the reaction yield and efficiency, demonstrating the role of vinyl chloroformate in catalysis and reaction optimization.
Biomedical Applications : In the field of biomedical science, vinyl polymers, including derivatives of vinyl chloroformate, are recognized for their diverse architectures and functionalities. Delplace and Nicolas (2015) in their study published in 'Nature chemistry' highlighted the importance of developing degradable vinyl polymers for biomedical applications, including nanomedicine, microelectronics, and environmental protection (Delplace & Nicolas, 2015).
Polymer Chemistry and Applications : Schaefgen's research on the polymerization and copolymerization of vinyl chloroformate, resulting in high molecular weight poly(vinyl chloroformate), underscores its significance in polymer chemistry. The study highlights the polymer's solubility, stability, and potential for orientation in fiber or film form, indicating its utility in various industrial applications (Schaefgen, 2007).
Molecular Structure Analysis : Bimler et al. (2012) conducted a study on vinyl chloroformate focusing on its molecular structure, using high-resolution microwave rotational spectra and ab initio calculations. This research provides valuable insights into the molecular properties of vinyl chloroformate, which is crucial for its application in various scientific domains (Bimler et al., 2012).
Chemical Modification and Stability : Moulay's study emphasizes the ongoing research into the chemical modification of poly(vinyl chloride), which often involves the use of vinyl chloroformate derivatives. These modifications aim to enhance the properties of PVC for specific applications, such as biomedical devices and membrane sensors (Moulay, 2010).
Material Science and Blending Techniques : Grande and Carvalho (2011) investigated ternary compatible blends involving chitosan, poly(vinyl alcohol), and poly(lactic acid), where solutions including poly(vinyl chloroformate) were used. This study is crucial in understanding the material science and blending techniques involving vinyl chloroformate derivatives (Grande & Carvalho, 2011).
Safety And Hazards
Future Directions
The global Vinyl Chloroformate market was valued at US$ million in 2023 and is projected to reach US$ million by 2030 . The market presents opportunities for various stakeholders, including Chemical Reagents, Pharmaceutical Intermediates . The growing consumer demand presents avenues for market expansion .
properties
IUPAC Name |
ethenyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2/c1-2-6-3(4)5/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLFROTZSIMBKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29464-53-7 | |
Record name | Carbonochloridic acid, ethenyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29464-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30199299 | |
Record name | Vinyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Vinyl chloroformate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21843 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
45.5 [mmHg] | |
Record name | Vinyl chloroformate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21843 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Vinyl chloroformate | |
CAS RN |
5130-24-5 | |
Record name | Ethenyl carbonochloridate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5130-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005130245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.522 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VINYL CHLOROFORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DJ5DDM7G9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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